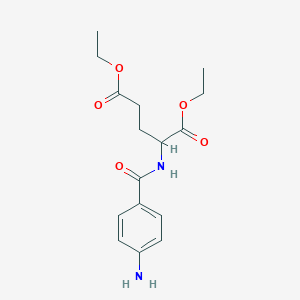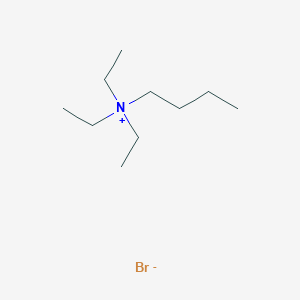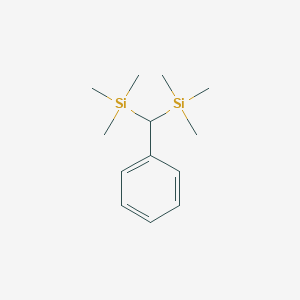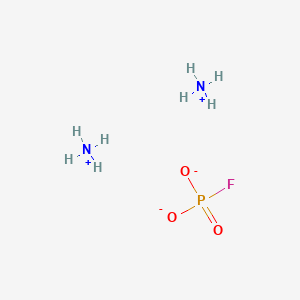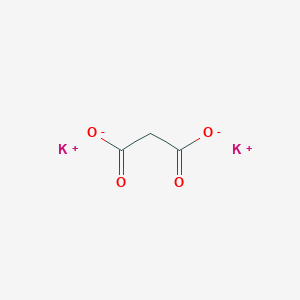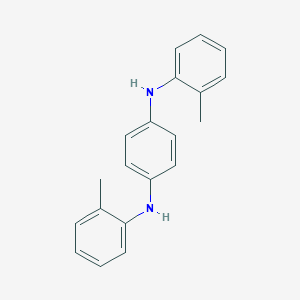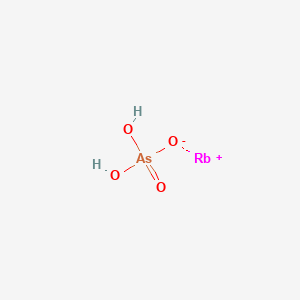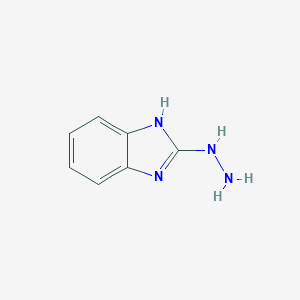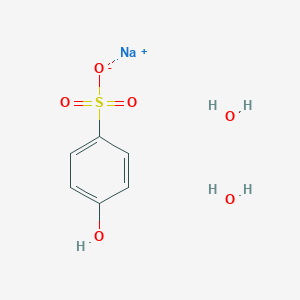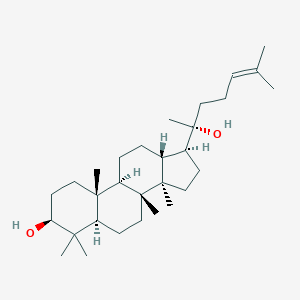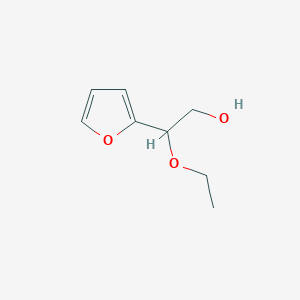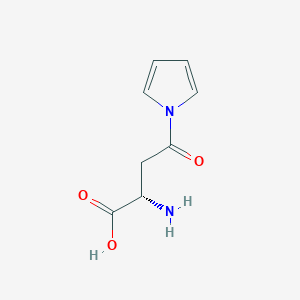
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid, also known as AOBA, is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. AOBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for therapeutic applications.
作用機序
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2. COX-2 is an enzyme that is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid reduces the production of inflammatory prostaglandins, resulting in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which is responsible for initiating programmed cell death.
生化学的および生理学的効果
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit antioxidant properties, which can help protect cells from oxidative damage. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been shown to modulate the immune system by regulating the production of cytokines, which are signaling molecules that play a role in inflammation and immune response.
実験室実験の利点と制限
One of the advantages of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its ability to exhibit multiple biological effects, making it a versatile compound for various applications. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one of the limitations of using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments is its potential toxicity. While 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo.
将来の方向性
There are several future directions for research on 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid. One area of research could focus on the development of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid derivatives with improved efficacy and reduced toxicity. Additionally, more studies are needed to determine the safety and toxicity of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in vivo. Further research could also investigate the potential of 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid as a therapeutic agent for various diseases, including cancer and viral infections. Finally, research could also focus on elucidating the molecular mechanisms underlying 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's various biological effects.
Conclusion:
In conclusion, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid is a synthetic amino acid derivative that has gained significant attention in the field of scientific research. It exhibits various biochemical and physiological effects, making it a promising candidate for therapeutic applications. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid's mechanism of action is attributed to its ability to inhibit the activity of COX-2, resulting in the reduction of inflammation and pain. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been found to exhibit anti-cancer and anti-viral properties. While there are limitations to using 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid in lab experiments, its versatility and potential for therapeutic applications make it an interesting compound for further research.
合成法
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylpyrrole with ethyl 2-oxo-4-phenylbutyrate followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the reduced intermediate with ammonium acetate to yield 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid.
科学的研究の応用
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins. This inhibition results in the reduction of inflammation and pain. 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has also been found to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
特性
CAS番号 |
11029-13-3 |
|---|---|
製品名 |
2-Amino-4-oxo-4(1H-pyrrol-1-YL)butanoic acid |
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
(2S)-2-amino-4-oxo-4-pyrrol-1-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h1-4,6H,5,9H2,(H,12,13)/t6-/m0/s1 |
InChIキー |
CYQJJKDVTYUIFU-LURJTMIESA-N |
異性体SMILES |
C1=CN(C=C1)C(=O)C[C@@H](C(=O)O)N |
SMILES |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
正規SMILES |
C1=CN(C=C1)C(=O)CC(C(=O)O)N |
同義語 |
enomycin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)

